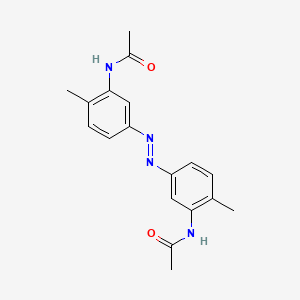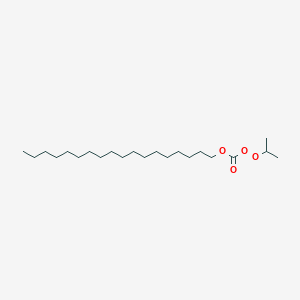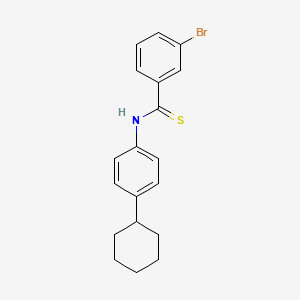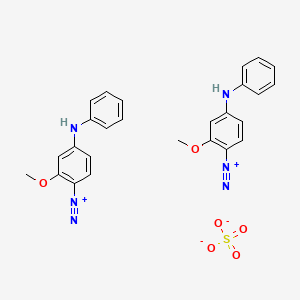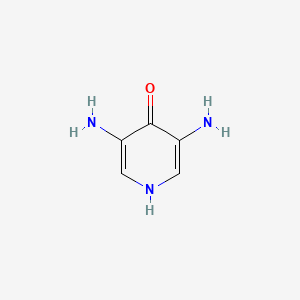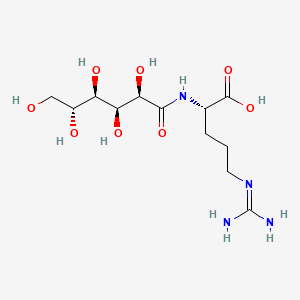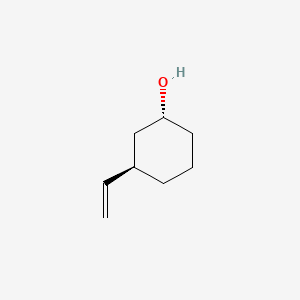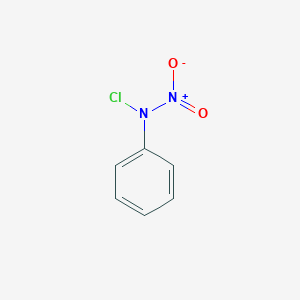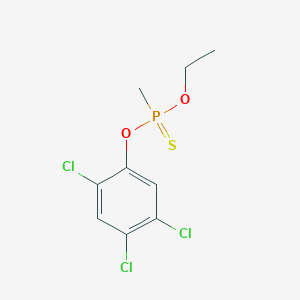
Phosphonothioic acid, methyl-, O-ethyl O-(2,4,5-trichorophenyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonothioic acid, methyl-, O-ethyl O-(2,4,5-trichlorophenyl) ester is an organophosphate compound. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phosphonothioic acid core with methyl, ethyl, and trichlorophenyl groups attached.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonothioic acid, methyl-, O-ethyl O-(2,4,5-trichlorophenyl) ester typically involves the reaction of phosphonothioic acid derivatives with appropriate reagents under controlled conditions. One common method involves the esterification of phosphonothioic acid with methyl and ethyl alcohols in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The final product is purified through distillation or crystallization techniques to ensure its quality for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonothioic acid, methyl-, O-ethyl O-(2,4,5-trichlorophenyl) ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonothioic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into simpler phosphonothioic acid derivatives.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonothioic acid derivatives, which can be further utilized in different chemical processes.
Applications De Recherche Scientifique
Phosphonothioic acid, methyl-, O-ethyl O-(2,4,5-trichlorophenyl) ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphate compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research explores its potential use in pharmaceuticals, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is utilized in the production of pesticides and other agrochemicals due to its effectiveness in controlling pests.
Mécanisme D'action
The mechanism of action of phosphonothioic acid, methyl-, O-ethyl O-(2,4,5-trichlorophenyl) ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby disrupting normal biochemical processes. This inhibition can lead to various physiological effects, depending on the specific enzyme targeted.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphonothioic acid, methyl-, S-(2-(diethylamino)ethyl) O-ethyl ester
- Phosphonothioic acid, methyl-, S-(2-diethylaminoethyl), O-2-methylpropyl ester
Uniqueness
Phosphonothioic acid, methyl-, O-ethyl O-(2,4,5-trichlorophenyl) ester is unique due to its specific structural configuration, which includes the trichlorophenyl group. This structural feature imparts distinct chemical and biological properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
3070-10-8 |
|---|---|
Formule moléculaire |
C9H10Cl3O2PS |
Poids moléculaire |
319.6 g/mol |
Nom IUPAC |
ethoxy-methyl-sulfanylidene-(2,4,5-trichlorophenoxy)-λ5-phosphane |
InChI |
InChI=1S/C9H10Cl3O2PS/c1-3-13-15(2,16)14-9-5-7(11)6(10)4-8(9)12/h4-5H,3H2,1-2H3 |
Clé InChI |
MUOCZEBYTDAKIZ-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=S)(C)OC1=CC(=C(C=C1Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



